molecular formula C13H14 B14305791 Benzene, (4-methyl-1-methylene-2,3-pentadienyl)- CAS No. 122444-76-2

Benzene, (4-methyl-1-methylene-2,3-pentadienyl)-

Cat. No.: B14305791
CAS No.: 122444-76-2
M. Wt: 170.25 g/mol
InChI Key: SYVCWRIGLNRENL-UHFFFAOYSA-N
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Description

Benzene, (4-methyl-1-methylene-2,3-pentadienyl)- is an organic compound with the molecular formula C14H18 It is a derivative of benzene, characterized by the presence of a 4-methyl-1-methylene-2,3-pentadienyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (4-methyl-1-methylene-2,3-pentadienyl)- typically involves the reaction of benzene with appropriate alkylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 4-methyl-1-methylene-2,3-pentadienyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzene, (4-methyl-1-methylene-2,3-pentadienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting double bonds to single bonds.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens (chlorine, bromine) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogens (Cl2, Br2), iron (Fe), aluminum chloride (AlCl3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated benzene derivatives

Scientific Research Applications

Benzene, (4-methyl-1-methylene-2,3-pentadienyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, (4-methyl-1-methylene-2,3-pentadienyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-4-methyl-1,3-pentadienyl benzene
  • Benzene, (4-methylpentyl)-
  • Benzene, 1-methyl-4-(phenylmethyl)-

Uniqueness

Benzene, (4-methyl-1-methylene-2,3-pentadienyl)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

122444-76-2

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C13H14/c1-11(2)9-10-12(3)13-7-5-4-6-8-13/h4-8,10H,3H2,1-2H3

InChI Key

SYVCWRIGLNRENL-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CC(=C)C1=CC=CC=C1)C

Origin of Product

United States

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